4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
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Overview
Description
4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Preparation Methods
The synthesis of 4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves multiple steps. One common synthetic route includes the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminothiazole to form an intermediate, which is then reacted with benzoyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to products.
Chemical Reactions Analysis
4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and microbial processes. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
4-benzoyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:
4-(2-phenylamino)-thiazol-4-yl)-benzothioamide: Known for its antimicrobial activity.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Exhibits anti-inflammatory and analgesic properties.
N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides: Evaluated for anticonvulsant and neurotoxicity activities.
Properties
IUPAC Name |
4-benzoyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O6S2/c27-21(15-4-2-1-3-5-15)16-6-8-17(9-7-16)22(28)25-23-24-14-20(33-23)34(31,32)19-12-10-18(11-13-19)26(29)30/h1-14H,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERSSRXCVSACSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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